4,5-Dimethoxy-2-nitrophenol
Overview
Description
4,5-Dimethoxy-2-nitrophenol is a chemical compound with the molecular formula C8H9NO5 . It is also known by other names such as Phenol, 4,5-dimethoxy-2-nitro- . The average mass of this compound is 199.161 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with two methoxy groups (OCH3) at the 4th and 5th positions and a nitro group (NO2) at the 2nd position . The average mass of this compound is 199.161 Da and the monoisotopic mass is 199.048065 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds like 4-nitrophenol have been studied extensively. For instance, the catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .Physical and Chemical Properties Analysis
This compound is a solid substance . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.Scientific Research Applications
Synthesis and Molecular Crystal Structure
4,5-Dimethoxy-2-nitrophenol is used in novel syntheses, such as the creation of dihydropyridine derivatives via Hantzsch synthesis. The compound’s crystal structure has been studied, revealing its crystallization in the monoclinic P21/c space group. This research is significant for understanding the compound's physical and chemical properties (Maru & Shah, 2013).
Photochemical Reactions
Studies on photochemical reactions of this compound derivatives have provided insights into their electronic dynamics. The exploration of reaction mechanisms under ultrafast spectroscopic conditions, such as using sub-10 fs pulse lasers, highlights the compound's potential in studying fast photochemical processes (Hashimoto et al., 2019).
Fungal Metabolism and Degradation Studies
The compound's role in fungal metabolism, particularly in species like Phanerochaete chrysosporium, has been investigated. This research is critical for understanding the environmental degradation of nitrophenols and related compounds, as well as the metabolic pathways involved in fungi (Teramoto, Tanaka, & Wariishi, 2004).
Catalytic Reduction and Environmental Applications
This compound is relevant in studies focusing on the catalytic reduction of nitrophenol compounds, a process crucial for removing hazardous dyes from water. Research in this area involves the development of novel nanocatalytic systems for efficient reduction and potential industrial applications (Din et al., 2020).
Environmental Pollution and Treatment
Research into the adsorption and removal of 4-nitrophenol from environmental samples, as well as its degradation, is significant. Studies utilizing advanced materials like graphene oxide indicate the potential for effective treatment of water polluted with nitrophenol compounds (Chakraborty et al., 2021).
Safety and Hazards
While specific safety data for 4,5-Dimethoxy-2-nitrophenol is not available, compounds with similar structures can cause severe skin burns and eye damage. They may also cause respiratory irritation . It’s important to handle such compounds with appropriate personal protective equipment and ensure adequate ventilation .
Properties
IUPAC Name |
4,5-dimethoxy-2-nitrophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEJHHWQKHGDNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304866 | |
Record name | 4,5-dimethoxy-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7158-91-0 | |
Record name | 4,5-Dimethoxy-2-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7158-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dimethoxy-2-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007158910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC167884 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167884 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-dimethoxy-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.